3,6-Diazabicyclo[3.2.0]heptane

nAChR α4β2 binding affinity

3,6-Diazabicyclo[3.2.0]heptane (CAS 55402-83-0, molecular formula C₅H₁₀N₂, MW 98.15) is a conformationally constrained, fused bicyclic diamine scaffold in which two secondary amine nitrogens are embedded at the 3- and 6-positions of a bicyclo[3.2.0]heptane framework. The rigid, cis-fused azetidine–pyrrolidine ring system enforces a fixed spatial relationship between the two nitrogen atoms, distinguishing it from flexible acyclic diamines and monocyclic piperazine isosteres.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 55402-83-0
Cat. No. B1613479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diazabicyclo[3.2.0]heptane
CAS55402-83-0
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1C2CNC2CN1
InChIInChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2
InChIKeyXKEYAOJRNJYJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diazabicyclo[3.2.0]heptane (CAS 55402-83-0): Core Scaffold Identity and Procurement Relevance


3,6-Diazabicyclo[3.2.0]heptane (CAS 55402-83-0, molecular formula C₅H₁₀N₂, MW 98.15) is a conformationally constrained, fused bicyclic diamine scaffold in which two secondary amine nitrogens are embedded at the 3- and 6-positions of a bicyclo[3.2.0]heptane framework. The rigid, cis-fused azetidine–pyrrolidine ring system enforces a fixed spatial relationship between the two nitrogen atoms, distinguishing it from flexible acyclic diamines and monocyclic piperazine isosteres [1]. This scaffold has been validated as a privileged core in two mechanistically distinct target classes: it serves as the foundational architecture for picomolar-affinity α4β2 nicotinic acetylcholine receptor (nAChR) selective agonists [2] and for sub-nanomolar dopamine D₃ receptor ligands [3], demonstrating its versatility across CNS drug discovery programs.

Why Generic Substitution Fails for 3,6-Diazabicyclo[3.2.0]heptane: Scaffold-Dependent Pharmacology


The 3,6-diazabicyclo[3.2.0]heptane scaffold cannot be casually replaced by piperazine, 3,8-diazabicyclo[4.2.0]octane, 2,5-diazabicyclo[2.2.1]heptane, or 3,6-diazabicyclo[3.1.1]heptane analogs without fundamentally altering target engagement and subtype selectivity profiles. The key differentiator lies in the fixed N–N inter-nitrogen distance and dihedral angle imposed by the cis-fused cyclobutane ring, which directly controls the presentation of pendant aryl/heteroaryl substituents to receptor binding pockets [1]. Piperazine-based α4β2 nAChR ligands exhibit micromolar affinities (Ki ≈ 32,000 nM) [2], whereas properly substituted 3,6-diazabicyclo[3.2.0]heptane derivatives achieve low nanomolar to picomolar binding [3]. Similarly, regioisomeric 6-N-pyridinyl vs. 3-N-pyridinyl substitution on this scaffold determines functional agonism vs. inactivity at the ganglionic α3β4 subtype — a stereoelectronic effect not recapitulated by other bridged bicyclic diamine cores [1]. The quantitative evidence below substantiates why procurement specifications must enforce the correct scaffold identity, regiochemistry, and stereochemistry.

Quantitative Differentiation Evidence: 3,6-Diazabicyclo[3.2.0]heptane vs. Closest Analogs and In-Class Alternatives


α4β2 nAChR Binding Affinity: 3,6-Diazabicyclo[3.2.0]heptane (A-366833) vs. Piperazine, Nicotine, and 3,8-Diazabicyclo[4.2.0]octane Scaffolds

The 3,6-diazabicyclo[3.2.0]heptane-derived ligand A-366833 (5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]nicotinonitrile) binds to the rat brain α4β2 nAChR agonist site ([³H]-cytisine displacement) with a Ki of 3.1 nM, comparable to nicotine (Ki = 1.0 nM) and representing an approximately 10,000-fold improvement over the best N,N-disubstituted piperazine analogs (Ki = 32,000 nM) [1][2]. In contrast, the 3,8-diazabicyclo[4.2.0]octane scaffold — despite also achieving picomolar affinity — exhibits a distinct structure–activity relationship and subtype selectivity trajectory, with optimal affinity dependent upon different pyridine substitution patterns [3]. This demonstrates that the 3,6-diazabicyclo[3.2.0]heptane core confers a unique affinity–selectivity vector not reproducible by monocyclic piperazine or the ring-expanded 3,8-diazabicyclo[4.2.0]octane scaffold.

nAChR α4β2 binding affinity Ki nicotinic

Functional Subtype Selectivity: α4β2 vs. α3β4 Agonist Activity of 3,6-Diazabicyclo[3.2.0]heptane 6-N-Pyridinyl Series

Within the same structure–activity relationship study, 6-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptane derivatives — specifically compounds (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 — were found to be virtually inactive as agonists at the human ganglionic α3β4 nAChR subtype while retaining full potency and efficacy at human α4β2 nAChR [1]. This represents a binary on/off functional selectivity that is directly attributable to the geometric presentation of the pyridine substituent from the 6-position of the bicyclic scaffold. Critically, the regioisomeric 3-N-pyridinyl-substituted series showed the opposite behavior: (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 demonstrated much greater potency at hα3β4, establishing that regiochemistry on the 3,6-diazabicyclo[3.2.0]heptane core is the dominant determinant of subtype selectivity, not merely the pyridine substituent identity [1].

subtype selectivity α3β4 α4β2 agonist functional assay

In Vivo Therapeutic Margin: Analgesic Efficacy vs. Emetic Liability of 3,6-Diazabicyclo[3.2.0]heptane-Derived A-366833

The 3,6-diazabicyclo[3.2.0]heptane-derived clinical candidate A-366833 demonstrated a quantified therapeutic margin of 6- to 22-fold when comparing peak plasma levels at minimal effective analgesic doses in rat models (acute thermal pain, formalin-induced persistent pain, and spinal nerve ligation neuropathic pain) against the maximal plasma exposure that does not evoke emesis in the ferret — a validated surrogate for human emetic liability [1]. A-366833 was effective across all three pain modalities at intraperitoneal doses of 1.9–19 μmol/kg (formalin and SNL models) and 6.2–19 μmol/kg (acute thermal), with analgesic effects abrogated by the nAChR antagonist mecamylamine, confirming mechanism-based efficacy [1]. This therapeutic margin was explicitly attributed by the authors to the compound's improved α4β2 vs. α3β4 agonist selectivity [1], directly linking the in vitro scaffold-driven selectivity (Evidence Item 2) to a meaningful in vivo tolerability outcome.

therapeutic index analgesic emesis in vivo pain models

Dopamine D₃ Receptor Affinity: 3,6-Diazabicyclo[3.2.0]heptane as a Privileged Scaffold Across Target Classes

Independently of its nAChR applications, the 3,6-diazabicyclo[3.2.0]heptane scaffold has been validated as a core motif for dopamine D₃ receptor ligands. Substituted 3,6-diazabicyclo[3.2.0]heptane derivatives disclosed in US Patent US10584135 exhibit Ki values ranging from 0.851 nM to 12.6 nM at the human dopamine D₃ receptor in [³H]-spiperone displacement assays [1][2]. This sub-nanomolar to low-nanomolar affinity range is competitive with established D₃ pharmacophores and demonstrates that the scaffold's utility extends beyond a single target class. The patent explicitly claims utility in modulating dopamine D₃ receptor for treating addictions, drug dependency, and psychiatric conditions [3], indicating that the 3,6-diazabicyclo[3.2.0]heptane core can be elaborated into structurally distinct, target-selective ligands for orthogonal CNS programs.

dopamine D3 receptor binding addiction psychiatric CNS

Scaffold Physicochemical Differentiation: Conformational Rigidity, pKa, and LogP of 3,6-Diazabicyclo[3.2.0]heptane vs. Piperazine

The 3,6-diazabicyclo[3.2.0]heptane scaffold possesses zero rotatable bonds due to its fused bicyclic architecture, a stark contrast to piperazine which has inherent ring-flip conformational flexibility [1]. The predicted pKa of the parent scaffold is 10.98 ± 0.20 , compared to piperazine's pKa₁ of ~9.8 and pKa₂ of ~5.7, indicating that at physiological pH (7.4), the 3,6-diazabicyclo[3.2.0]heptane nitrogens exist predominantly in a protonated state with a different charge distribution relative to piperazine. The predicted LogP of -0.16 for the parent scaffold reflects a balance of hydrophilicity suitable for CNS exposure when elaborated with lipophilic substituents, as evidenced by the moderate brain-to-plasma distribution and 73% oral bioavailability of A-366833 [2]. The fixed N–N distance imposed by the cis-fused cyclobutane ring in [3.2.0] systems is distinct from the [2.2.1], [3.1.1], and [4.2.0] bicyclic alternatives, each of which presents a unique vector angle for appended pharmacophoric elements [1].

physicochemical properties pKa LogP conformational rigidity CNS drug design

Crystallinity and Salt-Form Advantages: Benzenesulfonate Salt of a 3,6-Diazabicyclo[3.2.0]heptane Derivative for Solid-State Development

The benzenesulfonate salt of (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane — an analgesic nAChR ligand — was specifically selected and patented for its unexpected combination of high crystallinity, low hygroscopicity, high chemical stability, and existence as a single crystal form [1]. This salt form exhibits characteristic peaks in powder X-ray diffraction, enabling definitive identity and purity testing in quality control workflows [1]. The availability of a well-characterized crystalline salt with defined solid-state properties provides a tangible procurement advantage over amorphous free-base materials or alternative salts that may exhibit hygroscopicity, polymorphic variability, or chemical instability — issues commonly encountered with bicyclic diamine scaffolds when not properly salt-screened [1].

solid-state crystallinity benzenesulfonate formulation salt selection

Optimal Application Scenarios for 3,6-Diazabicyclo[3.2.0]heptane Procurement Based on Quantitative Differentiation Evidence


CNS Pain Drug Discovery Programs Targeting α4β2 nAChR with a Requirement for Ganglionic Subtype Selectivity

Programs pursuing α4β2 nAChR agonists for chronic pain indications where α3β4-mediated cardiovascular and gastrointestinal side effects must be minimized should prioritize the 3,6-diazabicyclo[3.2.0]heptane scaffold. The 6-N-pyridinyl substitution pattern on this scaffold has been empirically demonstrated to confer functional silence at α3β4 while maintaining α4β2 agonism [1], a binary selectivity profile that directly translates to a 6- to 22-fold in vivo therapeutic margin between analgesia and emesis as shown with A-366833 [2]. Alternative scaffolds (piperazine, 3,8-diazabicyclo[4.2.0]octane) have not been demonstrated to achieve this specific on/off selectivity pattern in functional assays with the same robustness, making the 3,6-diazabicyclo[3.2.0]heptane core a first-line choice for programs where tolerability is a go/no-go criterion.

Dopamine D₃ Receptor Antagonist Programs for Addiction and Psychiatric Indications

The 3,6-diazabicyclo[3.2.0]heptane scaffold has independently validated utility as a core for potent dopamine D₃ receptor ligands, with disclosed Ki values as low as 0.851 nM at human D₃ [1]. For programs targeting D₃-mediated conditions including substance use disorders, schizophrenia, and impulse control disorders, this scaffold offers a structurally distinct alternative to the more common piperazine- and aminotetralin-based D₃ pharmacophores. The scaffold's CNS-friendly physicochemical profile (predicted LogP ≈ -0.16 for the parent, moderate brain penetration demonstrated in vivo [2]) supports its use in oral CNS drug candidates.

Scaffold-Hopping and Piperazine Bioisostere Replacement in CNS Lead Optimization

When a lead series containing a piperazine or homopiperazine core encounters limitations in potency (micromolar range typical of piperazine-based α4β2 ligands [1]), metabolic stability, or subtype selectivity, the 3,6-diazabicyclo[3.2.0]heptane scaffold offers a validated bioisosteric replacement with a >10,000-fold improvement in target affinity [2] and a fundamentally different conformational profile (zero rotatable bonds, enforced cis-fused geometry, distinct N–N distance and orientation) [3]. The scaffold has demonstrated applicability across two therapeutically unrelated CNS targets (nAChR and D₃), providing precedent for broader bioisostere replacement strategies [4]. Procurement of both enantiopure (1S,5S) and racemic forms enables systematic exploration of stereochemical SAR.

Pre-Formulation and Salt Selection for Crystalline Development Candidates

For programs advancing 3,6-diazabicyclo[3.2.0]heptane-derived candidates toward IND-enabling studies, the benzenesulfonate salt precedent provides a directly applicable formulation strategy. The (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane benzenesulfonate salt has been demonstrated to possess high crystallinity, low hygroscopicity, and high chemical stability with a well-defined PXRD pattern [1], properties that facilitate reproducible manufacturing, long-term storage, and regulatory acceptance. Procurement of the free-base scaffold with appropriate protecting groups (e.g., Boc, Cbz) enables parallel salt screening while the benzenesulfonate precedent reduces salt-selection risk.

Quote Request

Request a Quote for 3,6-Diazabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.